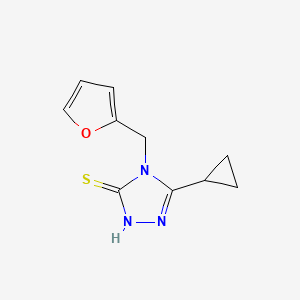![molecular formula C24H21N3OS B2662168 N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide CAS No. 709617-46-9](/img/structure/B2662168.png)
N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, also known as PQA, is a chemical compound with potential applications in scientific research. PQA is a quinazoline derivative that has been synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile and 2-bromoethylbenzene.
Applications De Recherche Scientifique
Structural Aspects and Properties
N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide and similar compounds have been studied for their structural aspects. For instance, compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have been analyzed for their ability to form gels and crystalline salts with mineral acids. Their structural properties, including crystal structures and fluorescence emission, have been explored, providing insights into potential applications in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activities
The synthesis of novel acetamides, including quinazolinyl acetamides, has been a subject of interest due to their potential biological activities. Studies have been conducted on various acetamides for their analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Molecular Docking and Drug Design
The molecular docking of similar compounds has been investigated to understand their potential as drug candidates. For example, studies on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide have revealed insights into its molecular structure and potential inhibitory activity against certain biological targets, highlighting its relevance in drug design (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).
Antimicrobial Properties
Some derivatives of N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their antimicrobial properties. These studies provide valuable information for the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Chemotherapy and Cancer Research
Research into similar compounds has also included their potential use in chemotherapy. Investigations into the cytotoxic activities of various sulfonamide derivatives suggest potential applications in the treatment of cancer (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-22(25-16-15-18-9-3-1-4-10-18)17-29-24-26-21-14-8-7-13-20(21)23(27-24)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKRWNZNFFMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

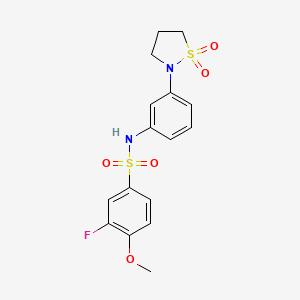

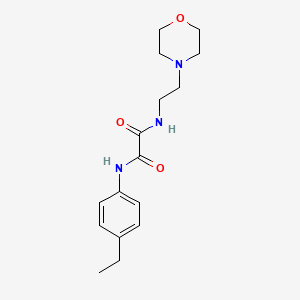
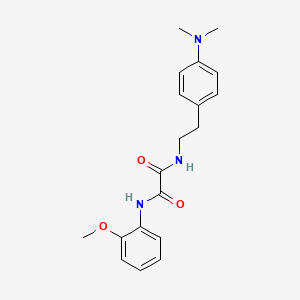
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)

![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)
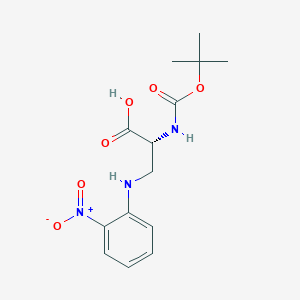
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid](/img/structure/B2662101.png)

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)
